2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione
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Overview
Description
2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione typically involves multiple steps, starting with the preparation of the anthraquinone core. One common method involves the reaction of 1-aminoanthraquinone with 2-chlorobenzoyl chloride under standard amide formation conditions . The resulting intermediate is then subjected to cyclization with a thiazole derivative to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering the compound’s redox properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a range of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized anthraquinone-thiazole compounds.
Scientific Research Applications
2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, which is the basis for its antimicrobial and antitumor activities. Additionally, the thiazole ring may interact with specific enzymes or receptors, further contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This compound shares a similar anthraquinone core but lacks the thiazole ring, resulting in different chemical properties and biological activities.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide:
Uniqueness
The presence of both the chloro-substituted anthraquinone moiety and the thiazole ring in 2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione makes it unique among similar compounds. This combination of structural features contributes to its distinctive chemical reactivity and broad range of biological activities, setting it apart from other anthraquinone derivatives.
Properties
CAS No. |
6337-21-9 |
---|---|
Molecular Formula |
C29H12ClNO4S |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
2-(1-chloro-9,10-dioxoanthracen-2-yl)naphtho[2,3-g][1,3]benzothiazole-6,11-dione |
InChI |
InChI=1S/C29H12ClNO4S/c30-23-19(10-9-17-21(23)26(34)15-7-3-1-5-13(15)24(17)32)29-31-20-12-11-18-22(28(20)36-29)27(35)16-8-4-2-6-14(16)25(18)33/h1-12H |
InChI Key |
AQTZNPORYDGPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(S4)C5=C(C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O)Cl |
Origin of Product |
United States |
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